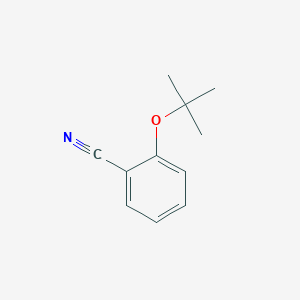

2-Tert-butoxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Tert-butoxybenzonitrile is a unique chemical compound used in scientific research . It has an empirical formula of C11H13NO and a molecular weight of 175.23 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringN#CC(C=CC=C1)=C1OC(C)(C)C . This indicates that the molecule consists of a benzonitrile group (a benzene ring with a nitrile group attached) and a tert-butoxy group (an oxygen atom bonded to a tert-butyl group).

科学的研究の応用

Synthesis of 2-Aminobenzonitriles and Subsequent Applications

2-Tert-butoxybenzonitrile is used in the synthesis of 2-aminobenzonitriles through a nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This process results in the formation of benzoxazinones via intramolecular condensation, highlighting the reagent's role in facilitating complex chemical reactions (Chen et al., 2018).

Polyamide Synthesis from Derivatives

Derivatives of this compound, such as 4-tert-butylcatechol derivatives, are used in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating the compound's importance in polymer chemistry (Hsiao, Yang, & Chen, 2000).

Applications in Asymmetric Hydrogenation

Tert-butoxybenzonitrile derivatives are used in synthesizing phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands contribute to high catalytic activities and enantioselectivities in the hydrogenation process, demonstrating their importance in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Safety and Hazards

2-Tert-butoxybenzonitrile is classified under the GHS07 hazard class. It has the signal word ‘Warning’ and hazard statements H302 - H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . It’s classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating acute toxicity if ingested and skin sensitization .

作用機序

Target of Action

It is generally used as an important intermediate in organic synthesis, widely applied in the fields of medicine, pesticides, and cosmetics .

Mode of Action

It is synthesized generally through the condensation reaction of 2-bromobenzoyl cyanide and tert-butanol sodium in an organic solvent . The specific conditions of the reaction can be optimized based on the specific experiment, with common reaction conditions being in acetonitrile or dimethylformamide, at room temperature or heated for several hours .

Biochemical Pathways

It is known that the tert-butyl group, which is part of the 2-tert-butoxybenzonitrile molecule, has unique reactivity patterns and is involved in various biosynthetic and biodegradation pathways .

Result of Action

It is known that the compound is an important intermediate in organic synthesis and is widely used in various fields such as medicine, pesticides, and cosmetics .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIMDAGKDWKYHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2706338.png)

![ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2706340.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2706341.png)

![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B2706342.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2706344.png)

![6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2706345.png)

![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)

![N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2706347.png)

![5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2706350.png)